molecular formula C9H7N3 B14845863 5-(Aminomethyl)isophthalonitrile

5-(Aminomethyl)isophthalonitrile

Cat. No.: B14845863
M. Wt: 157.17 g/mol
InChI Key: XQLZPJYBTHYMSO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)isophthalonitrile is an organic compound characterized by the presence of an aminomethyl group attached to an isophthalonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)isophthalonitrile typically involves the reaction of isophthalonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the aminomethyl derivative. The process can be summarized as follows:

    Reactants: Isophthalonitrile, formaldehyde, ammonia.

    Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)isophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding nitriles or amides.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(Aminomethyl)isophthalonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)isophthalonitrile involves its interaction with various molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

    Isophthalonitrile: Lacks the aminomethyl group, resulting in different reactivity and applications.

    5-(Hydroxymethyl)isophthalonitrile: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-(aminomethyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H7N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4,10H2

InChI Key

XQLZPJYBTHYMSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)C#N)CN

Origin of Product

United States

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